![molecular formula C6H9F2NO B3370281 5,5-Difluoroazepan-2-one CAS No. 35196-96-4](/img/structure/B3370281.png)
5,5-Difluoroazepan-2-one
Overview
Description
Mechanism of Action
Target of Action
It is related to a class of compounds that inhibit the nav18 sodium channel . This channel is a genetically validated target for pain and is primarily expressed in the peripheral nervous system .
Mode of Action
This channel conducts much of the sodium current that drives the pain action potential .
Biochemical Pathways
Nav18 inhibitors, which this compound may be related to, affect the pain signaling pathway by blocking the Nav18 sodium channel .
Pharmacokinetics
A related nav18 inhibitor has been described as having good oral pharmacokinetics .
Result of Action
Nav18 inhibitors, which this compound may be related to, can provide analgesia by blocking the Nav18 sodium channel .
Action Environment
It is generally recommended to avoid release to the environment .
Safety and Hazards
properties
IUPAC Name |
5,5-difluoroazepan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO/c7-6(8)2-1-5(10)9-4-3-6/h1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXGOHLMBWKPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1=O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoroazepan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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